1-(5-Fluoro-6-methylpyrimidin-4-yl)azetidine-3-carboxylic acid
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Overview
Description
1-(5-Fluoro-6-methylpyrimidin-4-yl)azetidine-3-carboxylic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: . This method is efficient for synthesizing functionalized azetidines but requires careful control of reaction conditions due to the inherent challenges associated with this approach.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of catalytic processes and optimized reaction conditions can enhance the efficiency of the synthesis. Specific details on industrial methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoro-6-methylpyrimidin-4-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The azetidine ring and pyrimidine moiety can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(5-Fluoro-6-methylpyrimidin-4-yl)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and other industrially relevant materials
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-6-methylpyrimidin-4-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
1-(5-Fluoropyrimidin-4-yl)azetidine-3-carboxylic acid: A closely related compound with a similar structure but different substituents.
Uniqueness: 1-(5-Fluoro-6-methylpyrimidin-4-yl)azetidine-3-carboxylic acid is unique due to the presence of both the fluorinated pyrimidine and the azetidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H10FN3O2 |
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Molecular Weight |
211.19 g/mol |
IUPAC Name |
1-(5-fluoro-6-methylpyrimidin-4-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C9H10FN3O2/c1-5-7(10)8(12-4-11-5)13-2-6(3-13)9(14)15/h4,6H,2-3H2,1H3,(H,14,15) |
InChI Key |
TVPJSKMWRZTLHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CC(C2)C(=O)O)F |
Origin of Product |
United States |
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